![molecular formula C8H5N B582652 2,5-Methanocyclopenta[b]pyrrole CAS No. 143622-23-5](/img/structure/B582652.png)
2,5-Methanocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Methanocyclopenta[b]pyrrole is a chemical compound with the molecular formula C8H5N . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of pyrrole compounds, which include 2,5-Methanocyclopenta[b]pyrrole, often involves a two-step process. The first step is the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran (DF), leading to the formation of 2,5-hexanedione (HD). The second step uses HD as the starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction . Various primary amines are used in stoichiometric amounts .Chemical Reactions Analysis
Pyrrole compounds, including 2,5-Methanocyclopenta[b]pyrrole, are known to undergo a variety of chemical reactions. For instance, they can undergo a Paal-Knorr pyrrole condensation with various amines and sulfonamines . They can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Safety And Hazards
Zukünftige Richtungen
A recent study has developed a one-pot, two-step process for the preparation of pyrrole compounds from 2,5-dimethylfuran, which could be a sustainable chemical process . This synthetic pathway is in line with the requirements of a sustainable chemical process . Future research could focus on further optimizing this process and exploring the potential applications of the synthesized pyrrole compounds.
Eigenschaften
IUPAC Name |
2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHCWGFJGDZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC1=NC3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663812 |
Source


|
| Record name | 2,5-Methanocyclopenta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Methanocyclopenta[b]pyrrole | |
CAS RN |
143622-23-5 |
Source


|
| Record name | 2,5-Methanocyclopenta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

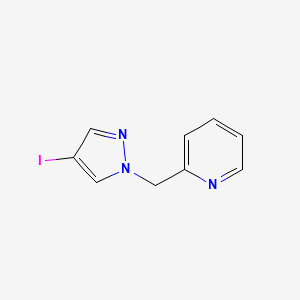
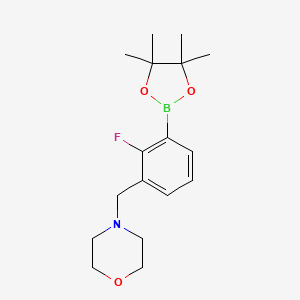
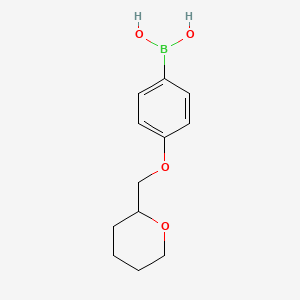
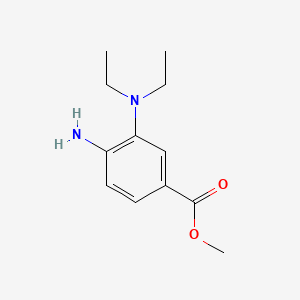
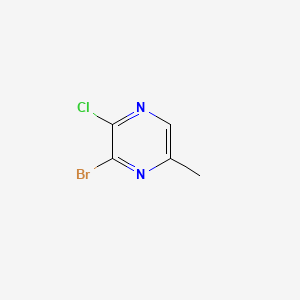
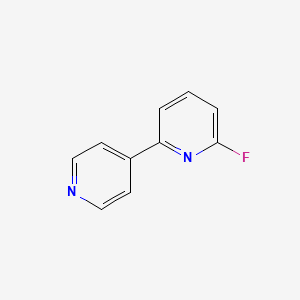
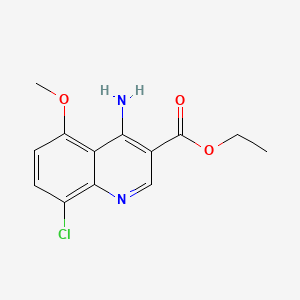


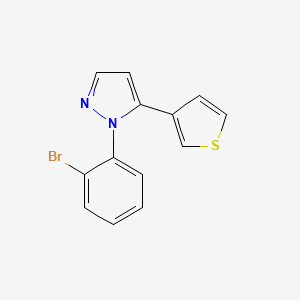
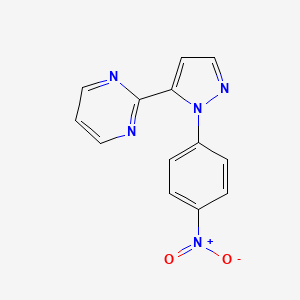
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![N~1~-[(6S,10S)-6-Ethyl-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-6,7,9,10-tetrahydro-4H-pyrimido[1,2-d][1,4]oxazepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B582591.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)